

Comparative Analysis of BMT-090605 Hydrochloride's Cross-Reactivity with Related Kinases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMT-090605 hydrochloride

Cat. No.: B12399175

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **BMT-090605 hydrochloride**, a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), with other notable AAK1 inhibitors. The focus of this analysis is the cross-reactivity and selectivity of these compounds against related kinases, supported by available experimental data.

Introduction to BMT-090605 Hydrochloride

BMT-090605 hydrochloride is a powerful and selective inhibitor of AAK1, demonstrating an IC₅₀ value of 0.6 nM.^{[1][2][3][4][5]} AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules. By phosphorylating the μ 2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the assembly and maturation of clathrin-coated pits. Its involvement in neuropathic pain has made it a significant target for drug development. **BMT-090605 hydrochloride** has shown antinociceptive activity and is being investigated for its therapeutic potential in neuropathic pain.^{[1][2][3][4][5]}

Quantitative Comparison of Kinase Inhibition

The following tables summarize the in vitro potency and cross-reactivity of **BMT-090605 hydrochloride** and other selected AAK1 inhibitors against the closely related kinases BIKE

(BMP-2-inducible protein kinase) and GAK (Cyclin G-associated kinase).

Table 1: In Vitro Potency and Cross-Reactivity of AAK1 Inhibitors (IC50/Ki in nM)

Compound	AAK1	BIKE	GAK	Selectivity (AAK1 vs. BIKE)	Selectivity (AAK1 vs. GAK)
BMT-090605 hydrochloride	0.6	45	60	75-fold	100-fold
LP-935509	3.3 (IC50), 0.9 (Ki)	14	320	4.2-fold	97-fold
SGC-AAK1-1	270 (IC50), 9.1 (Ki)	1,480 (IC50), 17 (Ki)	>30-fold selective vs AAK1/BIKE	~5.5-fold (IC50), ~1.9- fold (Ki)	>30-fold
BMS-986176 (LX-9211)	2	Not Reported	Not Reported	Not Reported	Not Reported

Note: Data for **BMT-090605 hydrochloride** is presented as IC50 values.[1][2][3][4][5] Data for LP-935509 includes both IC50 and Ki values.[6] Data for SGC-AAK1-1 includes both IC50 and Ki values, with GAK selectivity noted qualitatively.[7][8] BMS-986176 is reported as a highly selective AAK1 inhibitor, though specific cross-reactivity data against BIKE and GAK were not available in the public domain.[9][10]

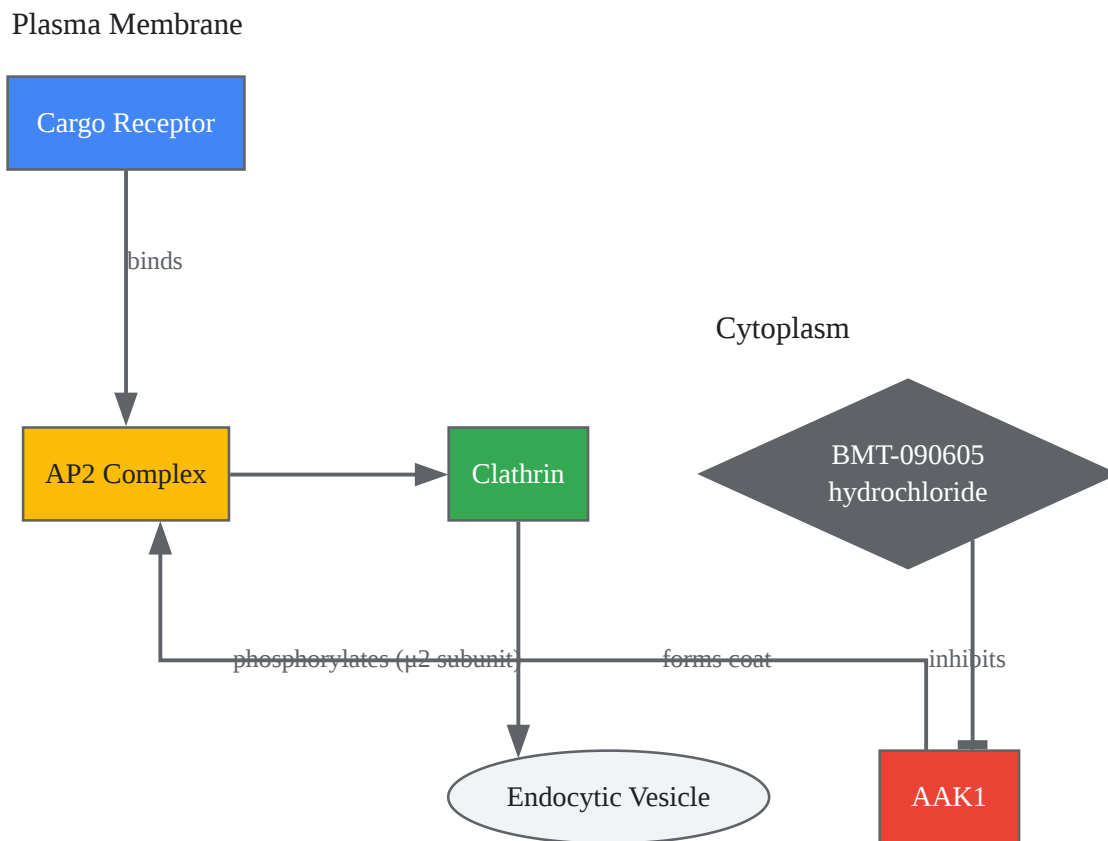
Table 2: Broader Kinase Selectivity Profile

A comprehensive head-to-head kinase panel screening for **BMT-090605 hydrochloride** is not publicly available. However, data from broader kinase scans for comparator compounds provide insights into their selectivity.

Compound	Screening Details	Notable Off-Target Hits (if reported)
BMT-090605 hydrochloride	No comprehensive public data available.	-
LP-935509	Screened at 1 μ M against 389 kinases.	Inhibited >70% of probe binding to 13 kinases (specific kinases not named).[11]
SGC-AAK1-1	KINOMEScan at 1 μ M against ~400 kinases.	RIOK1 (KD = 72 nM), RIOK3 (KD = 290 nM), PIP5K1C (KD = 260 nM), CDKL1 (KD = 880 nM), MYLK2 (KD = 960 nM).[7][12][13]
BMS-986176 (LX-9211)	Described as "highly selective".	Specific off-target data not publicly available.[10]

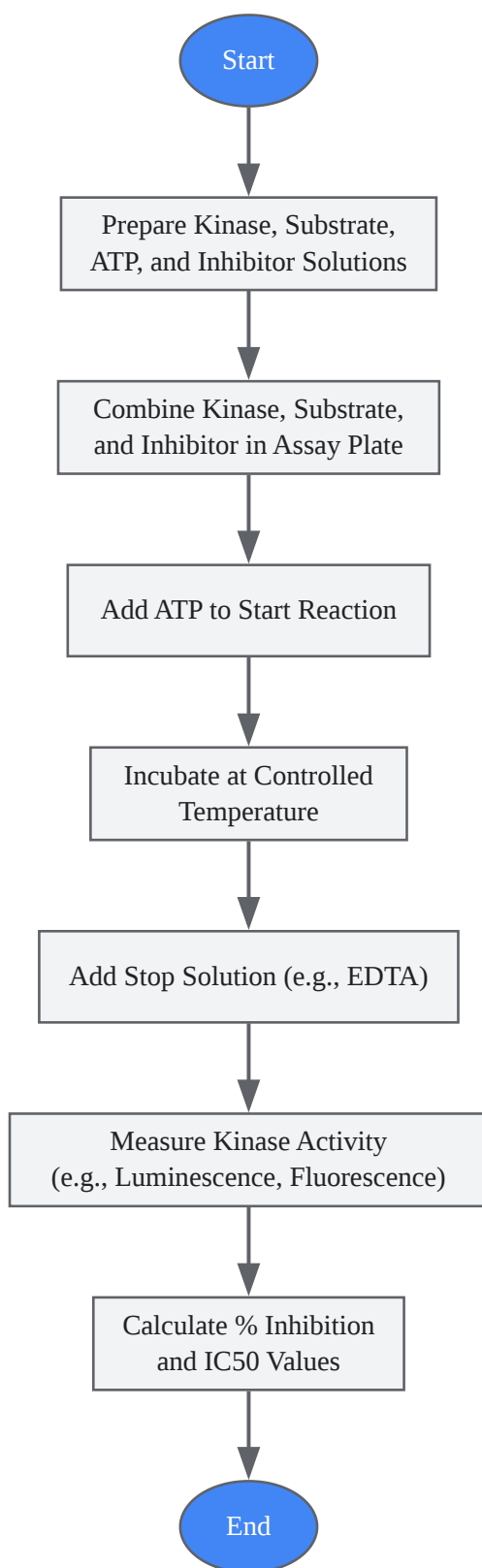
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.



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Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by **BMT-090605 hydrochloride**.



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Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a general protocol for an in vitro kinase inhibition assay, which can be adapted for specific kinases like AAK1.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., **BMT-090605 hydrochloride**) against a specific kinase.

Materials:

- Purified recombinant kinase (e.g., AAK1)
- Kinase-specific substrate (peptide or protein)
- Adenosine triphosphate (ATP)
- Test inhibitor (e.g., **BMT-090605 hydrochloride**) serially diluted in DMSO
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Stop solution (e.g., EDTA in assay buffer)
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
- Multi-well assay plates (e.g., 384-well white plates for luminescence)
- Plate reader capable of detecting the signal from the chosen assay format

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 10 mM is common.
- **Reagent Preparation:**
 - Dilute the kinase to the desired concentration in kinase assay buffer.

- Dilute the substrate to the desired concentration in kinase assay buffer.
- Prepare the ATP solution at a concentration that is typically at or near the K_m for the specific kinase.
- Assay Reaction:
 - Add a small volume of the diluted test inhibitor or DMSO (for control wells) to the assay plate.
 - Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
 - Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
- Reaction Termination and Detection:
 - Stop the reaction by adding the stop solution.
 - Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of remaining ATP.
 - Incubate as required for signal development.
- Data Acquisition: Read the plate on a plate reader using the appropriate settings for the chosen detection method (e.g., luminescence or fluorescence).
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

BMT-090605 hydrochloride is a highly potent AAK1 inhibitor with significant selectivity over the closely related kinases BIKE and GAK. When compared to other AAK1 inhibitors such as LP-935509 and SGC-AAK1-1, **BMT-090605 hydrochloride** demonstrates a favorable selectivity profile against these two kinases. However, a key limitation in this comparative analysis is the absence of a publicly available, comprehensive kinase selectivity profile for **BMT-090605 hydrochloride**. The broader kinome screening data available for LP-935509 and SGC-AAK1-1 suggest that while they are potent AAK1 inhibitors, they do have off-target activities. The description of BMS-986176 (LX-9211) as "highly selective" is promising, but awaits public disclosure of detailed cross-reactivity data for a full comparison.

For researchers and drug development professionals, the choice of an AAK1 inhibitor will depend on the specific requirements of their study, balancing potency with the desired selectivity profile. Further comprehensive kinase profiling of **BMT-090605 hydrochloride** would be highly valuable to the scientific community for a more complete assessment of its off-target effects and to solidify its position as a selective tool compound for studying AAK1 biology.

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- To cite this document: BenchChem. [Comparative Analysis of BMT-090605 Hydrochloride's Cross-Reactivity with Related Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399175#cross-reactivity-of-bmt-090605-hydrochloride-with-related-kinases]

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